molecular formula C13H15N3O2 B12160484 6-(furan-2-yl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one

6-(furan-2-yl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one

Cat. No.: B12160484
M. Wt: 245.28 g/mol
InChI Key: JEKZNKFDDGMARH-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that contains a furan ring, a pyrrolidine ring, and a pyridazinone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Attachment of the Pyrrolidine Ring: This step might involve nucleophilic substitution or reductive amination to attach the pyrrolidine moiety to the pyridazinone core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions could target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Conditions for substitution reactions could include the use of bases (e.g., sodium hydride) or acids (e.g., hydrochloric acid) depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the pyridazinone core could produce dihydropyridazine derivatives.

Scientific Research Applications

6-(furan-2-yl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and thereby affecting cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    6-(furan-2-yl)-2-(methyl)pyridazin-3(2H)-one: Lacks the pyrrolidine ring.

    6-(furan-2-yl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one: Contains a piperidine ring instead of a pyrrolidine ring.

    6-(thiophen-2-yl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one: Contains a thiophene ring instead of a furan ring.

Uniqueness

The presence of both the furan and pyrrolidine rings in 6-(furan-2-yl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one might confer unique biological activities or chemical reactivity compared to similar compounds. This uniqueness would need to be confirmed through comparative studies.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

6-(furan-2-yl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3-one

InChI

InChI=1S/C13H15N3O2/c17-13-6-5-11(12-4-3-9-18-12)14-16(13)10-15-7-1-2-8-15/h3-6,9H,1-2,7-8,10H2

InChI Key

JEKZNKFDDGMARH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CN2C(=O)C=CC(=N2)C3=CC=CO3

Origin of Product

United States

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